REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[NH2:1][c:2]1[cH:3][n:4][n:5][s:6]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[O:7]=[C:8]=[N:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[NH:1]([c:2]1[cH:3][n:4][n:5][s:6]1)[C:8](=[O:7])[NH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnns1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1)Nc1cnns1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |